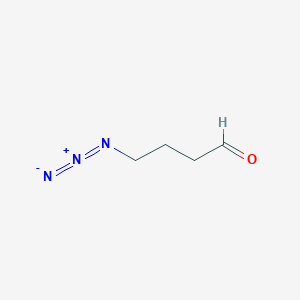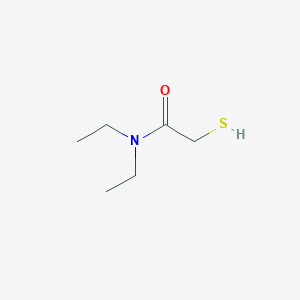
1,5-Dichloro-2,6-naphthyridine
Overview
Description
1,5-Dichloro-2,6-naphthyridine is a derivative of naphthyridine . Naphthyridines are heterocycles that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis and reactivity of 1,5-naphthyridine derivatives have been extensively studied . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of 1,5-Dichloro-2,6-naphthyridine consists of a naphthyridine core with chlorine atoms at the 1 and 5 positions . Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Scientific Research Applications
Ligand Construction and Complex Formation
1,5-Naphthyridine, including its 2,6-dichloro variant, has been used to create new bidentate and tridentate ligands through Stille coupling or Friedlander condensation methodologies. These ligands have been utilized in the formation of heteroleptic mono- and dinuclear Ru(II) complexes, which are significant in coordination chemistry and catalysis (Singh & Thummel, 2009).
Polymer Synthesis and Properties
1,5-Dichloro-2,6-naphthyridine has been a key compound in synthesizing poly(1,5-naphthyridine-2,6-diyl) (P(2,6-N)), a π-conjugated polymer. This polymer is noted for its extended π-conjugation system and strong electron-accepting properties, relevant in materials science, particularly in the development of conducting polymers (Saito & Yamamoto, 1995).
Asymmetric Catalysis
1,5-Dichloro-2,6-naphthyridine derivatives have been used in asymmetric hydrogenation, catalyzed by chiral ruthenium diamine complexes. This process is significant in synthetic organic chemistry for producing optically pure 1,5-diaza-cis-decalins, important as chelating diamine ligands in asymmetric synthesis (Zhang et al., 2015).
Opto-Electrical Material Development
Derivatives of 1,5-naphthyridine, including 4,8-substituted versions, have been synthesized and found to exhibit significant opto-electrical properties. They are thermally robust and show potential as materials for high-efficiency OLEDs due to their favorable electron affinities and ionization potentials (Wang et al., 2012).
Catalytic Reactions and Hydrogen Transfer
Iridium complexes with 1,5-naphthyridine ligands have been used for the perdehydrogenation and perhydrogenation of fused bicyclic N-heterocycles. This is an essential reaction in organic synthesis and catalysis, involving the release and uptake of hydrogen molecules (Fujita et al., 2014).
Basicity and Base Catalysis
1,5-Naphthyridine derivatives have been studied for their basicity and application in base-catalyzed reactions. Their basicity measurements and reactivity in catalytic processes are crucial in understanding and developing new catalytic systems (Liebig & Lüning, 2014).
Metal Complex Formation and Reactivity
1,5-Naphthyridine and its fused derivatives have a broad spectrum of applications in synthetic organic and medicinal chemistry, including the formation of metal complexes and exhibiting various biological activities. Their reactivity and utility as ligands for metal complexes formation are significant (Masdeu et al., 2020).
Microchemical Reactions with Metals
1,5-Naphthyridine has been used as a reagent for identifying low concentrations of platinum, gold, and palladium in acid solutions, demonstrating its utility in microchemical analysis and metal detection (Schaeffer, 1969).
Mechanism of Action
properties
IUPAC Name |
1,5-dichloro-2,6-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-5-1-3-11-8(10)6(5)2-4-12-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZUEYHVQJKHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2,6-naphthyridine | |
CAS RN |
1001753-92-9 | |
| Record name | 1,5-dichloro-2,6-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















